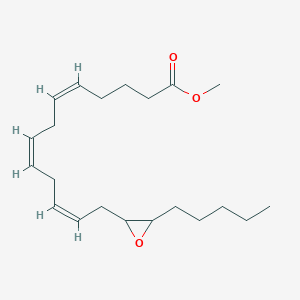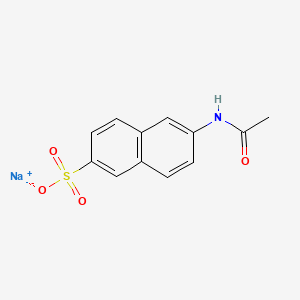
Sodium 6-acetamidonaphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-acetamidonaphthalene-2-sulfonate: is a heterocyclic organic compound with the molecular formula C₁₂H₁₁NO₄SNa and a molecular weight of 287.27 g/mol . This compound is known for its applications in various scientific research fields and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-acetamidonaphthalene-2-sulfonate typically involves the sulfonation of 6-acetamidonaphthalene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents .
Industrial Production Methods: Industrial production methods for Sodium 6-acetamidonaphthalene-2-sulfonate involve large-scale sulfonation processes, where the reaction is carefully controlled to ensure high yield and purity. The product is then neutralized with sodium hydroxide to form the sodium salt .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-acetamidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 6-acetamidonaphthalene-2-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 6-acetamidonaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. It can act as a sulfonating agent, introducing sulfonate groups into organic molecules. This modification can alter the chemical and physical properties of the target molecules, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
- Sodium 6-hydroxynaphthalene-2-sulfonate
- Sodium 2-naphthol-6-sulfonate
- Sodium 6-acetylaminonaphthalene-2-sulfonate
Comparison: Sodium 6-acetamidonaphthalene-2-sulfonate is unique due to its specific acetamido group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
93689-94-2 |
|---|---|
Molekularformel |
C12H10NNaO4S |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
sodium;6-acetamidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H11NO4S.Na/c1-8(14)13-11-4-2-10-7-12(18(15,16)17)5-3-9(10)6-11;/h2-7H,1H3,(H,13,14)(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
VSOLYIGHKCMYQE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)

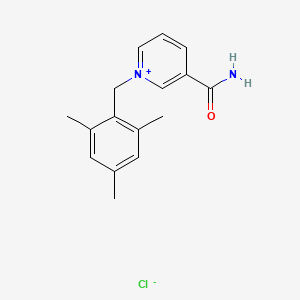
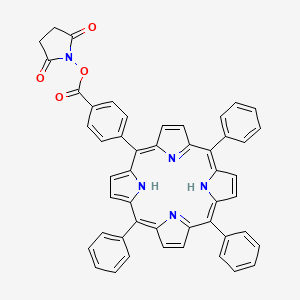

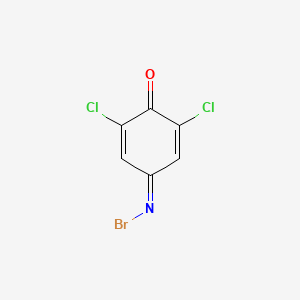
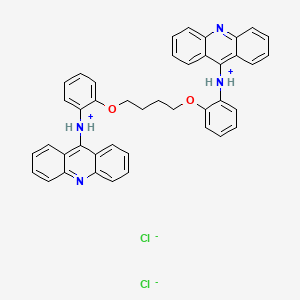
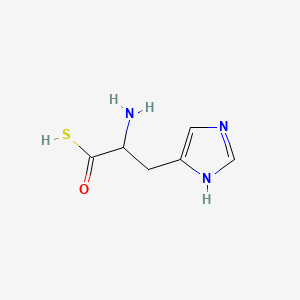
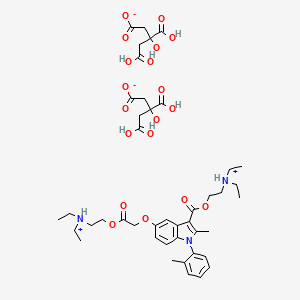
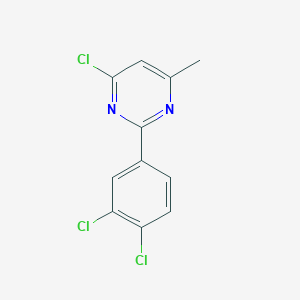
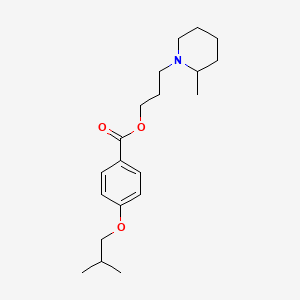
![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)
